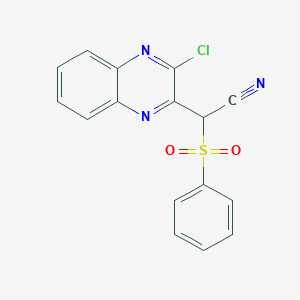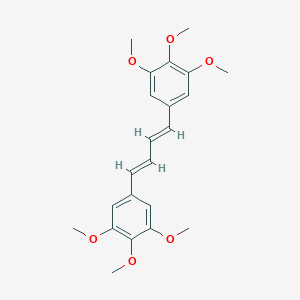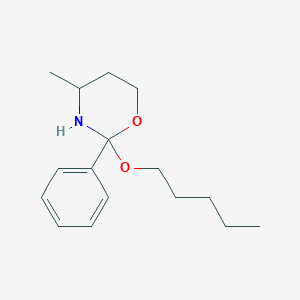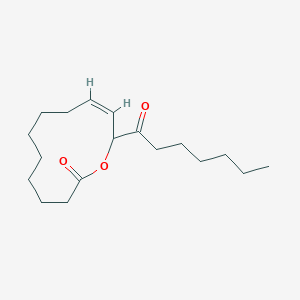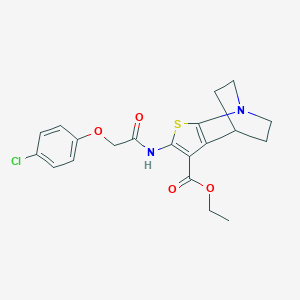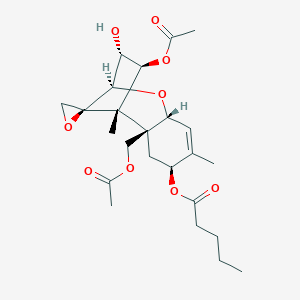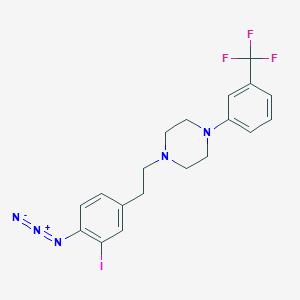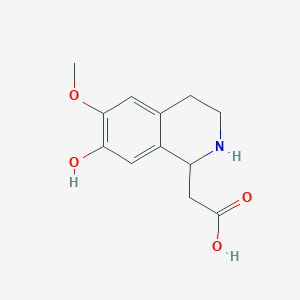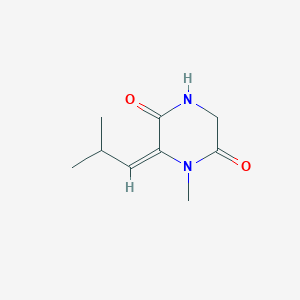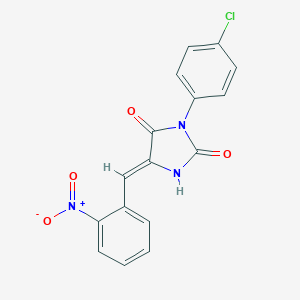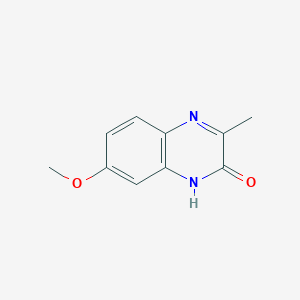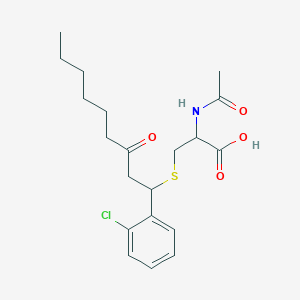
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as Ac-DEVD-pNA and is a substrate for caspase-3, a protease enzyme that plays a crucial role in apoptosis or programmed cell death.
Mecanismo De Acción
Ac-DEVD-pNA is a substrate for caspase-3, which is a protease enzyme that cleaves the peptide bond between the aspartic acid and glutamic acid residues in the Ac-DEVD-pNA molecule. The cleavage of Ac-DEVD-pNA results in the release of p-nitroaniline and Ac-DEVD. The release of p-nitroaniline can be quantified spectrophotometrically, which allows the measurement of caspase-3 activity.
Efectos Bioquímicos Y Fisiológicos
Ac-DEVD-pNA has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3. Additionally, Ac-DEVD-pNA has been shown to have anti-inflammatory effects by inhibiting the activity of caspase-1, another protease enzyme that plays a crucial role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ac-DEVD-pNA has several advantages for lab experiments. It is a highly specific substrate for caspase-3, which allows the measurement of caspase-3 activity in various cellular processes. Additionally, Ac-DEVD-pNA is stable and easy to use, which makes it an ideal substrate for high-throughput screening assays.
However, Ac-DEVD-pNA has some limitations for lab experiments. It is a synthetic substrate, which may not accurately reflect the physiological conditions in vivo. Additionally, the hydrolysis of Ac-DEVD-pNA by caspase-3 is irreversible, which limits the measurement of caspase-3 activity over time.
Direcciones Futuras
There are several future directions for the use of Ac-DEVD-pNA in scientific research. One potential direction is the development of novel inhibitors of caspase-3 using Ac-DEVD-pNA as a substrate. Additionally, Ac-DEVD-pNA can be used to study the role of caspase-3 in various cellular processes, including cancer, neurodegenerative diseases, and inflammation. Finally, the use of Ac-DEVD-pNA in high-throughput screening assays can be expanded to identify novel compounds that modulate caspase-3 activity.
Métodos De Síntesis
The synthesis of Ac-DEVD-pNA involves the condensation of N-acetylaspartic acid with N-carbobenzyloxy-L-glutamic acid α-tert-butyl ester. The resulting compound is then treated with thionyl chloride and sodium azide to obtain N-acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid 4-nitroanilide. Further, the compound is treated with 1-(2-chlorophenyl)-3-(4-nitrophenyl)thiourea and triethylamine to obtain Ac-DEVD-pNA.
Aplicaciones Científicas De Investigación
Ac-DEVD-pNA is widely used in scientific research as a substrate for caspase-3. Caspase-3 is a protease enzyme that plays a crucial role in apoptosis or programmed cell death. The activity of caspase-3 is measured by the hydrolysis of Ac-DEVD-pNA into p-nitroaniline and Ac-DEVD, which can be quantified spectrophotometrically. Ac-DEVD-pNA is used to study the activation and inhibition of caspase-3 in various cellular processes, including cancer, neurodegenerative diseases, and inflammation.
Propiedades
Número CAS |
115887-23-5 |
|---|---|
Nombre del producto |
2-(N-Acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate |
Fórmula molecular |
C20H27ClNO4S- |
Peso molecular |
414 g/mol |
Nombre IUPAC |
2-acetamido-3-[1-(2-chlorophenyl)-3-oxononyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C20H28ClNO4S/c1-3-4-5-6-9-15(24)12-19(16-10-7-8-11-17(16)21)27-13-18(20(25)26)22-14(2)23/h7-8,10-11,18-19H,3-6,9,12-13H2,1-2H3,(H,22,23)(H,25,26) |
Clave InChI |
QSKPZKQBDISPJO-UHFFFAOYSA-M |
SMILES |
CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)O)NC(=O)C |
SMILES canónico |
CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCC(C(=O)[O-])NC(=O)C |
Sinónimos |
2-(N-acetylamino)-3-(1-(2-chlorophenyl)-3-oxononylthio)propionate AACPONTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)
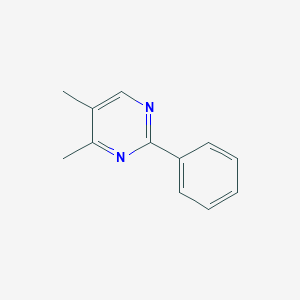
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
